molecular formula C8H14F3NO4S B13912552 3-((Ethylsulfonyl)methyl)azetidine tfa

3-((Ethylsulfonyl)methyl)azetidine tfa

Cat. No.: B13912552
M. Wt: 277.26 g/mol
InChI Key: FYEYNRLEDFFPQW-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H14F3NO4S

Molecular Weight

277.26 g/mol

IUPAC Name

3-(ethylsulfonylmethyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13NO2S.C2HF3O2/c1-2-10(8,9)5-6-3-7-4-6;3-2(4,5)1(6)7/h6-7H,2-5H2,1H3;(H,6,7)

InChI Key

FYEYNRLEDFFPQW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1CNC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation

Step 1: Preparation of Azetidine Intermediate

  • Starting from tert-butyl 3-oxoazetidine-1-carboxylate , a Horner–Wadsworth–Emmons reaction is performed with cyanomethylphosphonate in tetrahydrofuran (THF) using sodium hydride as base to yield an α,β-unsaturated intermediate with good yield (~84%).
  • Alternatively, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate can be used as a precursor for further functionalization.

Step 2: Sulfonylation to Introduce Ethylsulfonyl Group

  • The hydroxymethyl group at the 3-position is converted into a sulfonate intermediate by reaction with sulfonylation reagents such as ethanesulfonyl chloride or methanesulfonyl chloride in the presence of bases like triethylamine in dichloromethane (DCM).
  • The sulfonate intermediate is then oxidized or further transformed to the ethylsulfonylmethyl substituent.

Step 3: Deprotection and Salt Formation

  • The Boc protecting group on the azetidine nitrogen is removed under acidic conditions, commonly using trifluoroacetic acid (TFA), to yield the free azetidine amine.
  • The free amine is then isolated as the trifluoroacetate salt by direct treatment with trifluoroacetic acid, stabilizing the compound as 3-((ethylsulfonyl)methyl)azetidine trifluoroacetate.

Catalysts, Reagents, and Conditions

Step Reagents / Catalysts Conditions Notes
Horner–Wadsworth–Emmons Cyanomethylphosphonate, Sodium hydride (NaH) THF, 0 °C to room temp, overnight High yield (~84%)
Sulfonylation Ethanesulfonyl chloride, Triethylamine DCM, 0 °C to room temp Converts hydroxymethyl to ethylsulfonylmethyl
Deprotection Trifluoroacetic acid (TFA) Room temperature, 3-8 hours Removes Boc protecting group
Salt formation Trifluoroacetic acid (excess) Room temperature Forms trifluoroacetate salt

Alternative Synthetic Routes and Variations

  • Use of tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or tosylate analogues as intermediates, which upon fluorination or other nucleophilic substitution reactions can be converted to the desired sulfonyl derivatives.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have been employed in related azetidine derivatives for functionalization, though less directly relevant for ethylsulfonyl substitution.
  • Oxidation and reduction steps can be used to adjust the oxidation state of the sulfonyl group if starting from sulfides or sulfoxides.

Research Findings and Analysis

Reaction Efficiency and Yields

  • The Horner–Wadsworth–Emmons reaction used for azetidine intermediate synthesis achieves yields around 84% under optimized conditions.
  • Sulfonylation reactions with ethanesulfonyl chloride proceed efficiently under mild conditions with good selectivity.
  • Boc deprotection with trifluoroacetic acid is a standard, high-yielding step that also facilitates salt formation.

Purification and Characterization

  • Purification typically involves aqueous workup followed by extraction with organic solvents such as ethyl acetate, drying over magnesium sulfate, and concentration.
  • Final products are often isolated as trifluoroacetate salts, which improve stability and crystallinity.
  • Structural confirmation is performed using nuclear magnetic resonance spectroscopy (^1H, ^13C, ^19F NMR) and high-resolution mass spectrometry.

Summary Table of Preparation Steps

Step Number Intermediate / Product Reaction Type Key Reagents / Conditions Yield / Notes
1 tert-butyl 3-oxoazetidine-1-carboxylate → α,β-unsaturated intermediate Horner–Wadsworth–Emmons reaction Cyanomethylphosphonate, NaH, THF, 0 °C to RT, overnight ~84% yield
2 Hydroxymethyl azetidine → ethylsulfonylmethyl azetidine Sulfonylation Ethanesulfonyl chloride, triethylamine, DCM, 0 °C to RT Efficient, high selectivity
3 Boc-protected azetidine → free amine Deprotection Trifluoroacetic acid, RT, 3-8 hours High yield
4 Free amine → trifluoroacetate salt Salt formation Excess trifluoroacetic acid, RT Stable salt formation

Chemical Reactions Analysis

Types of Reactions

3-((Ethylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

Scientific Research Applications

3-((Ethylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((ethylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can participate in various chemical reactions, while the azetidine ring provides a unique structural framework that can influence the compound’s reactivity and interactions .

Comparison with Similar Compounds

Physicochemical Properties

  • LogD and Solubility: For 3-[(3,4-difluorophenyl)methyl]azetidine, calculated LogD at pH 7.4 is -0.74, indicating moderate lipophilicity .
  • Stability : TFA salts of azetidines are generally stable under anhydrous conditions but may hydrolyze in basic environments. For example, azetidine dimers form in DMSO-d6 or CH3CN with TFA, but stability varies with solvent .

Reactivity and Functionalization

  • Sulfonylation : Hu et al. () developed methods for synthesizing N-sulfonylazetidin-2-imines via multicomponent reactions involving sulfonyl azides and CuI/Et3N catalysis . This suggests that ethylsulfonyl groups could be introduced using similar strategies.
  • Salt Formation : TFA is widely used to stabilize azetidine intermediates, as seen in the synthesis of N-[3-(azetidin-1-yl)propyl]-1-(4-fluorobenzoyl)piperidine-3-carboxamide TFA (12), which required HPLC purification after TFA-mediated coupling .

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